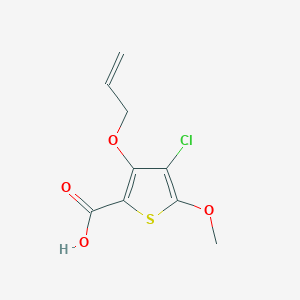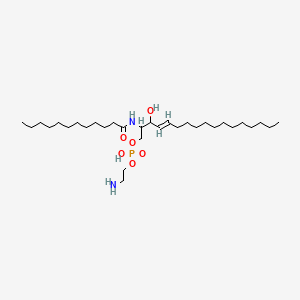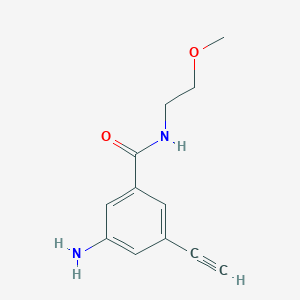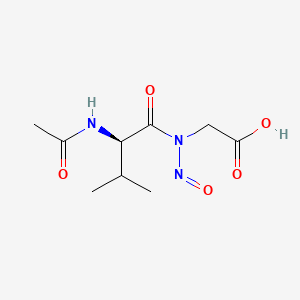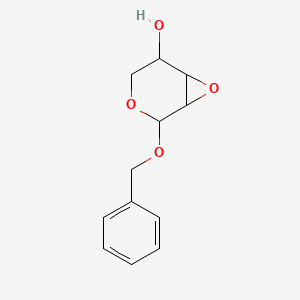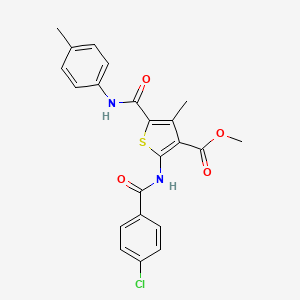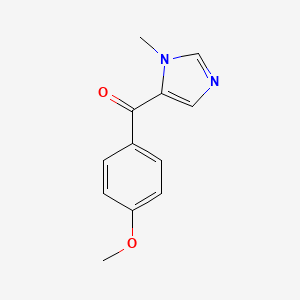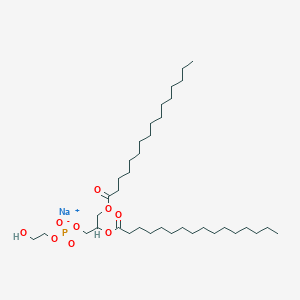
1,2-Dipalmitoyl-sn-glycero-3-phospho(ethylene glycol) (sodium salt)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Dipalmitoyl-sn-glycero-3-phospho(ethylene glycol) (sodium salt) is a synthetic phospholipid compound. It is widely used in various scientific research fields due to its unique chemical properties and biological activities. This compound is known for its role in forming lipid bilayers, which are essential components of cell membranes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Dipalmitoyl-sn-glycero-3-phospho(ethylene glycol) (sodium salt) typically involves the esterification of glycerol with palmitic acid, followed by phosphorylation and subsequent reaction with ethylene glycol. The final step involves the conversion to the sodium salt form. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous monitoring of reaction conditions to maintain consistency and quality. The final product is usually purified through crystallization or chromatography techniques.
Analyse Des Réactions Chimiques
Types of Reactions
1,2-Dipalmitoyl-sn-glycero-3-phospho(ethylene glycol) (sodium salt) can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The compound can be reduced by adding hydrogen or removing oxygen, typically using reducing agents.
Substitution: This involves the replacement of one functional group with another, often facilitated by catalysts or specific reagents.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Acid or base catalysts, metal catalysts like palladium or platinum.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction could yield alcohols.
Applications De Recherche Scientifique
1,2-Dipalmitoyl-sn-glycero-3-phospho(ethylene glycol) (sodium salt) has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying lipid interactions and membrane dynamics.
Biology: Plays a crucial role in the formation of artificial cell membranes and liposomes for drug delivery studies.
Medicine: Investigated for its potential in targeted drug delivery systems and as a component in pulmonary surfactants.
Industry: Utilized in the formulation of cosmetics and personal care products due to its emulsifying properties.
Mécanisme D'action
The mechanism of action of 1,2-Dipalmitoyl-sn-glycero-3-phospho(ethylene glycol) (sodium salt) involves its ability to integrate into lipid bilayers, thereby affecting membrane fluidity and permeability. It interacts with various molecular targets, including membrane proteins and receptors, influencing cellular processes such as signal transduction and transport.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,2-Dipalmitoyl-sn-glycero-3-phosphocholine
- 1,2-Dipalmitoyl-sn-glycero-3-phosphoethanolamine
- 1,2-Dipalmitoyl-sn-glycero-3-phosphate sodium salt
Uniqueness
1,2-Dipalmitoyl-sn-glycero-3-phospho(ethylene glycol) (sodium salt) is unique due to its specific structure, which allows it to form stable lipid bilayers and interact with a wide range of biological molecules. This makes it particularly valuable in research focused on membrane dynamics and drug delivery systems.
Propriétés
Formule moléculaire |
C37H72NaO9P |
|---|---|
Poids moléculaire |
714.9 g/mol |
Nom IUPAC |
sodium;2,3-di(hexadecanoyloxy)propyl 2-hydroxyethyl phosphate |
InChI |
InChI=1S/C37H73O9P.Na/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-36(39)43-33-35(34-45-47(41,42)44-32-31-38)46-37(40)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2;/h35,38H,3-34H2,1-2H3,(H,41,42);/q;+1/p-1 |
Clé InChI |
YDTNKUACKJHTLJ-UHFFFAOYSA-M |
SMILES canonique |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCCO)OC(=O)CCCCCCCCCCCCCCC.[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(3S)-1-[(4-Methylcyclohexyl)methyl]pyrrolidin-3-amine](/img/structure/B15090673.png)
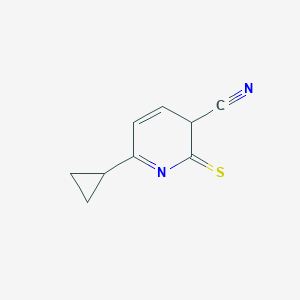
![{[1-(Cyclopropanesulfonyl)piperidin-4-yl]methyl}(ethyl)amine](/img/structure/B15090678.png)
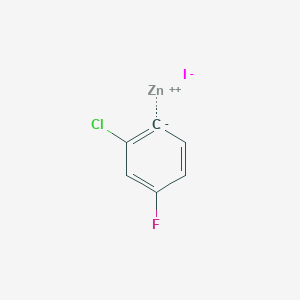
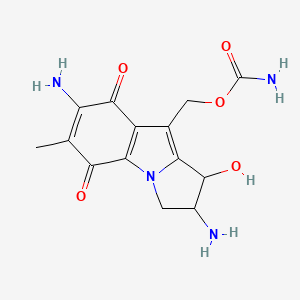
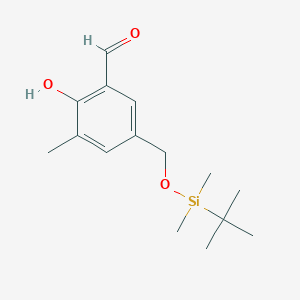
![1-[3-Bromo-4-(oxetan-3-yloxy)phenyl]ethan-1-one](/img/structure/B15090717.png)
